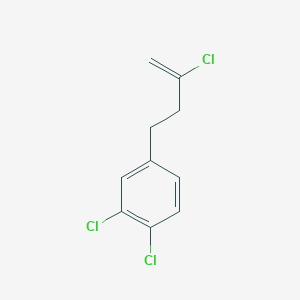

2-Chloro-4-(3,4-dichlorophenyl)-1-butene

Description

2-Chloro-4-(3,4-dichlorophenyl)-1-butene is a chlorinated alkene derivative featuring a 3,4-dichlorophenyl substituent at the fourth carbon and a chlorine atom at the second position of a butene chain. Its molecular formula is $ \text{C}{10}\text{H}7\text{Cl}_3 $, with a molecular weight of 237.52 g/mol.

Properties

IUPAC Name |

1,2-dichloro-4-(3-chlorobut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQIOJAQSUZTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4-dichlorophenyl)-1-butene typically involves the reaction of 3,4-dichlorophenylacetylene with 2-chlorobutene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-(3,4-dichlorophenyl)-1-butene may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated and stirred continuously to achieve high yields. The product is subsequently purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4-dichlorophenyl)-1-butene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products Formed

Substitution Reactions: Formation of substituted alkenes or alkynes.

Oxidation Reactions: Formation of epoxides or ketones.

Reduction Reactions: Formation of alkanes or alcohols.

Scientific Research Applications

2-Chloro-4-(3,4-dichlorophenyl)-1-butene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-dichlorophenyl)-1-butene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, emphasizing substituent effects, bioactivity, and environmental behavior.

Structural and Functional Group Analysis

| Compound Name | Key Structural Features | Functional Groups | Chlorine Substitution |

|---|---|---|---|

| 2-Chloro-4-(3,4-dichlorophenyl)-1-butene | Butene chain with 2-Cl and 3,4-Cl₂Ph | Chloroalkene | 3 Cl atoms (2 aliphatic, 2 aromatic*) |

| Diuron | 3,4-Dichlorophenyl urea | Urea | 2 Cl atoms (aromatic) |

| Fomesafen | 2-Cl-4-CF₃-phenoxy, sulfonyl, nitro | Sulfonamide, nitro | 1 Cl atom (aromatic) |

| BD 1008 | 3,4-Dichlorophenyl ethylamine | Amine | 2 Cl atoms (aromatic) |

| BTdCPU | Benzo-thiadiazolyl-3,4-dichlorophenyl urea | Urea, thiadiazole | 2 Cl atoms (aromatic) |

*The aromatic ring in 2-Chloro-4-(3,4-dichlorophenyl)-1-butene contains two chlorine atoms, while the aliphatic chain has one chlorine, totaling three Cl atoms.

Environmental Persistence and Degradation

- Diuron and Fomesafen : Both herbicides are susceptible to bacterial degradation via S. acidaminiphila efflux pumps, which expel toxic compounds, reducing their environmental half-life .

- 2-Chloro-4-(3,4-dichlorophenyl)-1-butene : The compound’s chloroalkene structure may resist enzymatic cleavage more than urea or sulfonamide derivatives, increasing persistence. However, its unsaturated bond could render it vulnerable to oxidative degradation.

Table 1: Comparative Properties of 2-Chloro-4-(3,4-dichlorophenyl)-1-butene and Analogs

| Property | 2-Chloro-4-(3,4-dichlorophenyl)-1-butene | Diuron | Fomesafen | BD 1008 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 237.52 | 233.10 | 438.78 | 406.16 |

| LogP (Predicted) | ~3.5 (high lipophilicity) | 2.68 | 3.12 | 4.10 |

| Degradation Pathway | Oxidative cleavage (hypothesized) | Urea hydrolysis | Sulfonamide cleavage | Amine oxidation |

| Bioactivity | Unknown (potential herbicide intermediate) | Photosynthesis inhibitor | Photosynthesis inhibitor | Sigma receptor modulation |

| Environmental Half-Life | Moderate (speculative) | 30–150 days | 60–180 days | Not reported |

Biological Activity

2-Chloro-4-(3,4-dichlorophenyl)-1-butene is a chlorinated organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H8Cl2

- CAS Number : 951892-55-0

- Molecular Weight : 227.08 g/mol

The compound features a butene backbone with a dichlorophenyl group, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that 2-Chloro-4-(3,4-dichlorophenyl)-1-butene exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.

Table 1: Antimicrobial Activity of 2-Chloro-4-(3,4-dichlorophenyl)-1-butene

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 18 | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, particularly in breast cancer models.

Case Study: Induction of Apoptosis in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of 2-Chloro-4-(3,4-dichlorophenyl)-1-butene resulted in significant cell death compared to control groups. The mechanism appears to involve the activation of caspase pathways.

The biological effects of 2-Chloro-4-(3,4-dichlorophenyl)-1-butene are believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Receptor Modulation : It may bind to receptors that mediate cell growth and apoptosis, thereby altering signaling pathways.

Recent Studies

- Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of chlorinated compounds against resistant bacterial strains, including MRSA.

- Cancer Research : Research presented at the Annual Cancer Research Conference demonstrated that derivatives of chlorinated phenyl compounds, including 2-Chloro-4-(3,4-dichlorophenyl)-1-butene, showed promising results in inhibiting tumor growth in vivo.

Comparative Analysis

When compared to other similar compounds such as 2-Chloro-4-nitrophenol, the dichlorophenyl substitution in 2-Chloro-4-(3,4-dichlorophenyl)-1-butene provides enhanced biological activity due to increased lipophilicity and better membrane penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.